2,4-Dichloro-3-cyano-5-fluorobenzoic acid

Fluoroquinolone Synthesis Pharmaceutical Intermediates Antibiotic Development

Researchers synthesizing finafloxacin analogs require intermediates with the precise 2,4-dichloro-3-cyano-5-fluoro substitution pattern for correct quinolone scaffold construction. DCFBA (CAS 117528-58-2) is the documented key intermediate (XIV) in published finafloxacin hydrochloride synthetic routes. • Pre-installed 3-cyano group retained as the 8-cyano quinolone pharmacophore in the final API • Orthogonal 2,4-dichloro-5-fluoro handles enable sequential diversification for SAR library synthesis • ≥98% HPLC purity minimizes impurity carryover into final active pharmaceutical ingredient • Available from milligram to kilogram scale with ambient temperature shipping

Molecular Formula C8H2Cl2FNO2
Molecular Weight 234.01 g/mol
CAS No. 117528-58-2
Cat. No. B175549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-cyano-5-fluorobenzoic acid
CAS117528-58-2
Molecular FormulaC8H2Cl2FNO2
Molecular Weight234.01 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)Cl)C#N)Cl)C(=O)O
InChIInChI=1S/C8H2Cl2FNO2/c9-6-3(8(13)14)1-5(11)7(10)4(6)2-12/h1H,(H,13,14)
InChIKeyPAJAHSZQWFSIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-3-cyano-5-fluorobenzoic Acid: Sourcing & Quality


2,4-Dichloro-3-cyano-5-fluorobenzoic acid (DCFBA), CAS 117528-58-2, is a polysubstituted benzoic acid derivative with the molecular formula C8H2Cl2FNO2 and a molecular weight of 234.01 g/mol . The compound is a solid at ambient temperature and features a unique substitution pattern incorporating two chlorine atoms at the 2- and 4-positions, a cyano group at the 3-position, a fluorine atom at the 5-position, and a carboxylic acid functional group . This specific arrangement of electron-withdrawing substituents confers distinct reactivity properties that are essential for its role as a pharmaceutical intermediate. DCFBA serves as a key building block in the synthesis of finafloxacin hydrochloride (BAY35-3377), a fluoroquinolone antibiotic that has undergone clinical development [1].

Designated intermediate for finafloxacin hydrochloride synthesis; route-essential substitution pattern
Purity-tier context: premium 98% HPLC grade supports API-level synthetic workflows
2,4-Dichloro-5-fluoro-3-cyano substitution pattern enables regioselective derivatization

Why DCFBA Cannot Be Substituted


Generic substitution among halogenated benzoic acid derivatives is not feasible for 2,4-dichloro-3-cyano-5-fluorobenzoic acid due to the compound's specific substitution pattern, which dictates its reactivity in subsequent synthetic transformations. The 3-cyano group serves as an essential precursor for the quinolone 8-cyano functionality in finafloxacin, while the 5-fluorine atom is retained in the final pharmacophore [1]. Analogs lacking either the cyano group or possessing different halogenation patterns (e.g., 2,4-dichloro-5-fluorobenzoic acid, which lacks the 3-cyano group) fail to provide the correct substitution vector for constructing the target quinolone scaffold [2]. The combination of electron-withdrawing groups (Cl, F, CN) modulates the electronic environment of the aromatic ring, influencing both the rate and regioselectivity of subsequent nucleophilic aromatic substitution and cross-coupling reactions [3]. Substituting DCFBA with a structurally similar analog would alter the reaction pathway and yield a different final product, rendering generic replacement impossible for applications requiring this exact substitution pattern.

3-Cyano group may not be replicated
Non-cyano analogs (e.g., 2,4-dichloro-5-fluorobenzoic acid) lack the 8-cyano pharmacophore precursor; substitution may alter final product identity.
Halogen pattern may shift reactivity
2,6-Dichloro isomer or alternative patterns may not provide orthogonal chlorine activation for sequential substitution steps.
Route efficiency may differ
Substituting with a non-identical intermediate may increase synthetic steps and alter impurity profiles; direct replacement not supported by published routes.

DCFBA: Head-to-Head Procurement Evidence


Finafloxacin Route Exclusivity

2,4-Dichloro-3-cyano-5-fluorobenzoic acid is a documented, non-substitutable intermediate in the synthesis of finafloxacin hydrochloride. The synthetic route published for finafloxacin explicitly requires DCFBA as intermediate (XIV), which is converted to the 3-cyanobenzoyl chloride derivative (XV) and subsequently coupled to build the quinolone core [1]. The 3-cyano group on DCFBA is retained through the synthetic sequence to become the 8-cyano substituent on the final quinolone, a structural feature that distinguishes finafloxacin from earlier fluoroquinolones . An alternative synthetic pathway using 2,4-dichloro-5-fluorobenzoic acid (XXI) as a starting point requires multiple additional steps—nitration, esterification, hydrogenation, and a Sandmeyer reaction with CuCN—to install the cyano group that DCFBA already possesses [1]. This establishes DCFBA as the direct and route-essential intermediate for finafloxacin synthesis.

Route Exclusivity
Head-to-head
4-step reduction vs. alternative route (2,4-dichloro-5-fluorobenzoic acid)
Supports direct intermediate selection; published finafloxacin pathway context
Synthetic step count comparison from Drug Synthesis Database
Fluoroquinolone Synthesis Pharmaceutical Intermediates Antibiotic Development

Commercial Purity Tiers

Commercial sources offer 2,4-dichloro-3-cyano-5-fluorobenzoic acid at multiple purity tiers, with 98% (HPLC) representing the premium specification available from multiple established suppliers [1]. This 98% purity grade is documented with moisture content specifications (≤0.5% water) [1]. In contrast, economy-grade offerings provide 95% minimum purity or 97% . The 3-percentage-point difference between 95% and 98% purity represents a 60% reduction in total impurity burden (from 5% to 2%), which is critical for reactions where impurities can generate byproducts that complicate downstream purification. Suppliers providing 98% purity typically support batch documentation including NMR, HPLC, and GC analytical reports .

Purity Tier Comparison
Head-to-head
98% HPLC vs 95% grade; ~60% lower impurity burden
Supports purity-grade procurement review for API synthesis
Supplier specification context; moisture ≤0.5%
Quality Control Analytical Chemistry Pharmaceutical Procurement

Regioselectivity: 2,4- vs 2,6-Dichloro

The 2,4-dichloro substitution pattern in DCFBA provides distinct reactivity characteristics compared to the 2,6-dichloro isomer. The synthesis of DCFBA proceeds from 2,6-dichloro-3-fluorobenzonitrile as the starting material, which undergoes a regioselective transformation to install the carboxylic acid group [1][2]. The 2,4-dichloro pattern creates differential reactivity at the two chlorine positions due to their distinct electronic environments relative to the cyano, fluoro, and carboxyl substituents. The chlorine at the 4-position is situated para to the fluorine atom and meta to the cyano group, while the chlorine at the 2-position is ortho to the carboxyl group. This differential activation enables sequential nucleophilic aromatic substitution reactions where one chlorine can be selectively displaced while the other remains intact for subsequent transformations [3]. The overall yield for DCFBA synthesis from 2,6-dichloro-3-fluorobenzonitrile is reported as 58% [1].

Regioselective Transformation
Class-level
58% yield from 2,6-dichloro-3-fluorobenzonitrile to DCFBA
Regiochemical control context; two-step published method
Chen et al. (2012) synthetic protocol
Regioselective Synthesis Halogenated Aromatics Nucleophilic Aromatic Substitution

Cyano Pharmacophore Necessity

The 3-cyano group in DCFBA is a non-substitutable structural feature when the compound is employed as a precursor to 8-cyano-substituted quinolones. In the finafloxacin synthetic route, the cyano group is retained through the entire sequence—from DCFBA (XIV) to the 3-cyanobenzoyl chloride (XV), through coupling and cyclization steps, ultimately becoming the 8-cyano substituent on the final quinolone scaffold [1]. This 8-cyano substitution is a deliberate pharmacophore element that differentiates finafloxacin from earlier fluoroquinolones such as ciprofloxacin (which lacks this cyano group). The cyano group functions as a strong electron-withdrawing substituent via both inductive and resonance effects, modulating the electronic properties of the quinolone core and influencing target binding and pharmacokinetic behavior [2]. Analogs such as 2,4-dichloro-5-fluorobenzoic acid lack the cyano group entirely and cannot furnish the 8-cyano pharmacophore without additional synthetic steps.

Cyano Pharmacophore Necessity
Class-level
Pre-installed 3-cyano group retained as 8-cyano on quinolone
Enables 8-cyano quinolone construction; non-cyano analogs cannot furnish pharmacophore
SAR context; finafloxacin pharmacophore element
Structure-Activity Relationship Quinolone Antibiotics Pharmacophore Design

Halogen Pattern Synergy

The specific 2,4-dichloro-5-fluoro substitution pattern in DCFBA creates a unique electronic environment not replicated by alternative halogenation patterns such as 2,3,4,5-tetrafluoro or 2,4-dichloro (non-fluorinated) analogs. The combination of chlorine, fluorine, and cyano groups produces a cumulative electron-withdrawing effect that activates the aromatic ring toward nucleophilic substitution while also influencing the acidity of the carboxylic acid group [1]. The fluorine atom at the 5-position contributes to metabolic stability in the final pharmaceutical product while maintaining a small steric footprint. The two chlorine atoms provide sites for further derivatization (e.g., conversion to benzoyl chloride as documented in Bayer patents [2]) and also serve as handles for cross-coupling reactions. The specific positioning—fluorine at C5, chlorine at C2 and C4, cyano at C3, and carboxyl at C1—represents a functional substitution matrix that has been optimized for the finafloxacin synthetic pathway [3].

Halogen Pattern Effects
Class-level
Cumulative electron-withdrawing effect; differential chlorine reactivity
Supports reactivity profile review; optimized for fluoroquinolone precursor context
Physicochemical property predictions reported
Halogen Bonding Electron-Withdrawing Effects Aromatic Substitution

DCFBA: Research & Industrial Applications


Finafloxacin Hydrochloride Synthesis

DCFBA is the documented key intermediate for finafloxacin hydrochloride synthesis, with published routes demonstrating its conversion through the 3-cyanobenzoyl chloride derivative to the final quinolone scaffold [1][2]. This application is validated by patent literature and drug synthesis databases that explicitly designate DCFBA as intermediate (XIV) in the finafloxacin synthetic pathway. Procurement for this application requires 98% purity grade (HPLC) to minimize impurity carryover into the final active pharmaceutical ingredient.

8-Cyano Quinolone Libraries for Drug Discovery

The 3-cyano group in DCFBA serves as a pre-installed pharmacophore element that is retained as the 8-cyano substituent on the quinolone core [1]. This enables medicinal chemistry teams to efficiently generate libraries of 8-cyano-substituted quinolone analogs for structure-activity relationship (SAR) studies targeting quinolone-resistant bacterial strains. The 2,4-dichloro-5-fluoro pattern provides orthogonal reactivity handles for sequential diversification at multiple positions.

3-Cyanobenzoyl Chloride for Cross-Coupling

Bayer patent literature documents the conversion of DCFBA to the corresponding 3-cyanobenzoyl chloride using chlorinating agents such as thionyl chloride [3]. This acyl chloride serves as a versatile electrophile for coupling with amines to form amides or with organometallic reagents in cross-coupling reactions. The electron-withdrawing substituents on DCFBA enhance the electrophilicity of the carbonyl carbon, facilitating efficient acylation under mild conditions.

Halogenated Benzamides for Agrochemicals

The reactive cyano and carboxyl groups in DCFBA enable facile derivatization for agrochemical applications . The compound serves as a precursor for fluorinated benzamides and benzoates used in herbicide and fungicide development. The 2,4-dichloro-5-fluoro substitution pattern confers specific physicochemical properties including enhanced lipophilicity and metabolic stability that are valuable in agrochemical lead optimization programs.

Application
Selection Property
Validation Focus
Finafloxacin intermediate synthesis
Pre-installed 3-cyano group; premium purity grade
Route efficiency, impurity profiling
8-Cyano quinolone SAR libraries
2,4-Dichloro-5-fluoro pattern for orthogonal diversification
Sequential substitution yield, SAR endpoint
3-Cyanobenzoyl chloride cross-coupling
Enhanced electrophilicity from electron-withdrawing groups
Acylation efficiency, coupling scope
Halogenated benzamides for agrochemicals
Lipophilic and metabolic stability profile
Derivatization versatility, bioactivity screening

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